molecular formula C23H34INO B033703 Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide CAS No. 102571-22-2

Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide

Cat. No.: B033703
CAS No.: 102571-22-2
M. Wt: 467.4 g/mol
InChI Key: HVLOTLVKYOIRSA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SNK-860 involves several key steps:

Industrial Production Methods

Industrial production of SNK-860 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves stringent control of reaction conditions and purification steps to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

SNK-860 primarily undergoes:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

SNK-860 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying aldose reductase inhibition and related biochemical pathways.

    Biology: Investigated for its effects on cellular processes and enzyme activity.

    Medicine: Explored for its therapeutic potential in treating diabetic complications, particularly neuropathy and retinopathy.

    Industry: Utilized in the development of pharmaceuticals targeting metabolic disorders

Mechanism of Action

SNK-860 exerts its effects by inhibiting aldose reductase, an enzyme that catalyzes the reduction of glucose to sorbitol. By blocking this enzyme, SNK-860 prevents the accumulation of sorbitol, which is implicated in the pathogenesis of diabetic complications. The compound specifically targets the active site of aldose reductase, binding with high affinity and inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SNK-860

SNK-860 stands out due to its high potency and selectivity for aldose reductase. It has demonstrated superior efficacy in preclinical and clinical studies, with a favorable safety profile. Additionally, its unique chemical structure allows for effective inhibition of aldose reductase without significant off-target effects .

Properties

CAS No.

102571-22-2

Molecular Formula

C23H34INO

Molecular Weight

467.4 g/mol

IUPAC Name

2-(2,2-diphenylethoxy)ethyl-methyl-di(propan-2-yl)azanium;iodide

InChI

InChI=1S/C23H34NO.HI/c1-19(2)24(5,20(3)4)16-17-25-18-23(21-12-8-6-9-13-21)22-14-10-7-11-15-22;/h6-15,19-20,23H,16-18H2,1-5H3;1H/q+1;/p-1

InChI Key

HVLOTLVKYOIRSA-UHFFFAOYSA-M

SMILES

CC(C)[N+](C)(CCOCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-]

Canonical SMILES

CC(C)[N+](C)(CCOCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-]

Synonyms

2-(2,2-diphenylethoxy)ethyl-methyl-dipropan-2-yl-azanium iodide

Origin of Product

United States

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